

Spectroscopic and Mechanistic Insights into Aspochracin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin is a cyclic tripeptide natural product first isolated from the fungus Aspergillus ochraceus.[1][2] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine residues, along with an octatrienoic acid side chain.[1] **Aspochracin** has garnered interest due to its notable insecticidal activity, demonstrating toxicity against the larvae of the silkworm and fall webworm.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for **aspochracin**, details generalized experimental protocols for its analysis, and explores its hypothetical biosynthetic pathway and potential mode of action.

Spectroscopic Data for Aspochracin

A thorough review of the scientific literature, including the original publications from 1969 by Myokei et al., reveals that while the structure of **aspochracin** was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the detailed, quantitative data from these analyses are not readily available in publicly accessible databases.[3][4] The original articles, which would contain the specific chemical shifts, coupling constants, and mass-to-charge ratios, are not available in full-text format through standard search methodologies.

Consequently, this guide presents the known structural information in a tabular format and provides templates for the expected NMR and MS data based on the constituent amino acids



and the fatty acid side chain. This serves as a reference for researchers who may isolate **aspochracin** and wish to confirm its identity.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a natural product. For **aspochracin**, the expected monoisotopic mass can be calculated based on its molecular formula.

Parameter	Value	Description
Molecular Formula	C25H40N4O4	The elemental composition of aspochracin.
Monoisotopic Mass	476.3002 g/mol	The exact mass of the most abundant isotope of aspochracin.
Expected [M+H]+	477.3075 m/z	The expected mass-to-charge ratio for the protonated molecule in positive ion mode ESI-MS.
Expected [M+Na]+	499.2895 m/z	The expected mass-to-charge ratio for the sodium adduct in positive ion mode ESI-MS.

Table 1: Predicted High-Resolution Mass Spectrometry Data for **Aspochracin**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each carbon and proton. The following tables provide a template for the expected ¹H and ¹³C NMR chemical shifts for the core amino acid residues and the octatrienoic acid side chain of **aspochracin**. The exact chemical shifts will be dependent on the solvent used and the specific conformation of the molecule in solution.

¹H NMR Data (Predicted)



Residue	Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
N-Methyl-L- alanine	α-Н	3.5 - 4.5	q	~7
β-Нз	1.2 - 1.5	d	~7	
N-CH₃	2.5 - 3.0	S	-	
N-Methyl-L- valine	α-Н	3.5 - 4.5	d	~4-8
β-Н	2.0 - 2.5	m	-	
у-Н6	0.8 - 1.2	d	~7	
N-CH₃	2.5 - 3.0	S	-	
L-Ornithine	α-Н	3.5 - 4.5	t	~6-8
β-H ₂	1.5 - 2.0	m	-	
y-H ₂	1.5 - 2.0	m	-	_
δ-H ₂	2.8 - 3.2	t	~7	
Octatrienoic acid	Olefinic Hs	5.0 - 7.5	m	-
Allylic/Alkyl Hs	1.5 - 2.5	m	-	

Table 2: Predicted ¹H NMR Spectroscopic Data for **Aspochracin**.

¹³C NMR Data (Predicted)



Residue	Carbon	Expected Chemical Shift (ppm)
N-Methyl-L-alanine	C=O	170 - 175
Сα	50 - 60	
Сβ	15 - 20	_
N-CH₃	30 - 35	_
N-Methyl-L-valine	C=O	170 - 175
Сα	60 - 70	
Сβ	30 - 35	_
Су	18 - 22	_
N-CH₃	30 - 35	_
L-Ornithine	C=O	170 - 175
Сα	50 - 60	
Сβ	25 - 30	_
Су	20 - 25	_
Сδ	38 - 42	_
Octatrienoic acid	C=O	165 - 175
Olefinic Cs	110 - 150	
Alkyl Cs	20 - 40	

Table 3: Predicted ¹³C NMR Spectroscopic Data for **Aspochracin**.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **aspochracin** are not available in the literature. However, the following sections provide generalized, yet detailed,



methodologies for the analysis of fungal secondary metabolites like **aspochracin** using modern spectroscopic techniques.

Sample Preparation for NMR Spectroscopy

- Isolation and Purification: Aspochracin is typically isolated from the culture broth of Aspergillus ochraceus by solvent extraction (e.g., with ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and highperformance liquid chromatography (HPLC).[1]
- Sample Preparation:
 - Weigh approximately 1-5 mg of purified aspochracin.
 - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
 - Ensure the final volume is approximately 0.5-0.6 mL.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.



 Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, and a longer acquisition time and/or a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR Experiments:

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and establishing the overall molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry and conformation of the cyclic peptide.

Mass Spectrometry (MS) Analysis

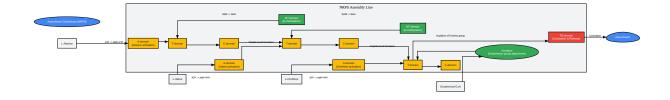
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal.
- Sample Preparation:
 - Prepare a dilute solution of the purified aspochracin in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition:
 - Ionization: Electrospray ionization (ESI) is a common technique for analyzing peptides and other polar molecules. Both positive and negative ion modes should be tested.
 - Analysis:



- Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak ([M+H]+, [M+Na]+, etc.).
- Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation. The resulting fragmentation pattern provides valuable structural information, such as the sequence of amino acids in the peptide.

Biosynthetic Pathway of Aspochracin

The biosynthesis of **aspochracin**, like other cyclic peptides in fungi, is proposed to be carried out by a non-ribosomal peptide synthetase (NRPS).[5] NRPSs are large, multi-domain enzymes that act as an assembly line to incorporate and modify amino acid building blocks. While the specific gene cluster for **aspochracin** biosynthesis has not been identified, a hypothetical pathway can be proposed based on the general mechanism of NRPSs.



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Figure 1: Hypothetical biosynthetic pathway of **aspochracin** via a non-ribosomal peptide synthetase (NRPS).

The proposed pathway involves the following key steps:

- Activation: The three constituent amino acids (L-alanine, L-valine, and L-ornithine) are activated as adenylates by specific adenylation (A) domains.
- Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms
 of the thiolation (T) domains.
- N-Methylation: N-methyltransferase (MT) domains catalyze the methylation of the amino groups of alanine and valine, using S-adenosyl methionine (SAM) as the methyl donor.
- Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the growing peptide chain.
- Acylation: The δ-amino group of the ornithine residue is acylated with the octatrienoic acid side chain, likely from an activated octatrienoyl-CoA precursor.
- Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization of the linear tripeptide and releases the final **aspochracin** molecule.

Potential Mode of Action

The insecticidal activity of **aspochracin** suggests that it targets a crucial physiological process in insects. While the specific molecular target of **aspochracin** has not been elucidated, the mode of action of other insecticidal fungal cyclic peptides can provide clues. For instance, some cyclic peptides are known to disrupt cell membranes or interfere with ion channels in nerve and muscle cells.





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Figure 2: A plausible mode of action for **aspochracin**'s insecticidal activity.

A potential mechanism involves **aspochracin** interacting with ion channels or receptors in the insect's neuronal or muscular cell membranes. This interaction could lead to an uncontrolled influx or efflux of ions, causing membrane depolarization, which in turn leads to paralysis and eventual death of the insect. The long, unsaturated fatty acid side chain of **aspochracin** may facilitate its insertion into the lipid bilayer of the cell membrane, bringing the cyclic peptide core into proximity with its molecular target.

Conclusion

Aspochracin remains a molecule of interest due to its unique structure and biological activity. While the original detailed spectroscopic data from its discovery in 1969 are not readily accessible, this technical guide provides a framework for its characterization based on modern spectroscopic techniques. The proposed biosynthetic pathway via an NRPS and the potential mode of action involving disruption of ion homeostasis in insects offer avenues for future research. Further investigation, including the re-isolation and complete spectroscopic characterization of aspochracin, as well as genomic and transcriptomic studies of Aspergillus ochraceus, will be crucial to fully understand the biosynthesis and mechanism of this intriguing natural product. Such studies could pave the way for the development of new bio-insecticides or serve as a basis for the design of novel agrochemicals.

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